

Physical and chemical properties of 3-ethylmorpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-3-Ethylmorpholine*

Cat. No.: B1590941

[Get Quote](#)

An In-depth Technical Guide to 3-Ethylmorpholine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-ethylmorpholine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources to offer practical insights into the compound's characteristics, handling, and analytical assessment. The guide covers molecular structure, physicochemical parameters, reactivity, and safety protocols. Furthermore, it includes detailed, field-proven experimental methodologies for purity analysis via gas chromatography, providing a self-validating framework for laboratory application.

Introduction

3-Ethylmorpholine is a substituted morpholine derivative, a class of heterocyclic amines that are integral to numerous applications in organic synthesis and medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for improving pharmacokinetic properties such as aqueous solubility and metabolic stability.^{[1][2]} The addition of an ethyl group at the 3-position introduces a chiral center and modifies the steric and electronic properties of the molecule, influencing its reactivity and potential biological interactions.

Understanding the fundamental physical and chemical properties of 3-ethylmorpholine is paramount for its effective use as a reagent, building block, or solvent in research and development settings. This guide aims to provide an in-depth, practical resource by not only listing these properties but also explaining their relevance and offering validated protocols for its characterization.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems.

- Chemical Name: 3-ethylmorpholine
- Synonyms: **(R)-3-Ethylmorpholine**, (S)-3-Ethylmorpholine (for enantiomers)
- CAS Number: 55265-24-2 (for the racemic mixture)[3][4][5]; 74572-05-7 (for (3R)-3-ethylmorpholine)[6]
- Molecular Formula: C₆H₁₃NO[3][4]
- Molecular Weight: 115.17 g/mol [3][4]
- Structure:

(Simplified SMILES representation: CCC1COCCN1)[4]

The presence of both an ether linkage and a secondary amine within the six-membered ring makes 3-ethylmorpholine a versatile compound. The nitrogen atom provides a basic center, crucial for its role as a catalyst or in acid-base reactions, while the overall structure imparts a degree of polarity.

Physical and Chemical Properties

The physical and chemical data of 3-ethylmorpholine are essential for predicting its behavior in various solvents, reaction conditions, and purification processes. These properties are summarized in the table below.

Property	Value	Source(s)	Significance in Application
Appearance	Colorless liquid	[7][8]	Indicates purity; deviations may suggest contamination or degradation.
Odor	Fishy, ammonia-like	[7][8]	Important for handling and safety; strong odor necessitates use in well-ventilated areas.
Boiling Point	160.6 ± 15.0 °C at 760 mmHg	[3][6]	Key parameter for distillation-based purification and for selecting appropriate reaction temperatures.
Density	~0.9 g/cm³	[3]	Necessary for converting between mass and volume for reagent measurement.
Solubility	Soluble in water (149 g/L at 25 °C) and many organic solvents (e.g., ethanol, ether). [6][7][9]		High solubility in diverse solvents makes it a versatile reagent and easy to work with in various reaction media.
pKa (conjugate acid)	7.67 - 7.70	[8][10][11]	Defines its basicity. Critical for its use as a base catalyst and for predicting its ionization state in physiological media, which affects drug

			absorption and distribution.
Flash Point	54.2 ± 9.8 °C	[3][6]	A key safety metric indicating the temperature at which it can form an ignitable mixture with air. It is classified as a combustible/flammable liquid.[4]
Refractive Index (n _{20/D})	~1.414 - 1.441	[3][12]	A quick and non-destructive method for verifying the identity and purity of a liquid sample.
LogP	-0.06 to 0.64	[3][5][13]	Indicates its lipophilicity. A low LogP value suggests good water solubility, which is often desirable for pharmaceutical compounds to ensure bioavailability.

Reactivity and Stability

- Basicity: As a secondary amine with a pKa of approximately 7.70, 3-ethylmorpholine is a moderately strong organic base.[10][11] This allows it to serve as an effective acid scavenger or base catalyst in a variety of organic reactions, such as condensations, eliminations, and polymerizations.
- Stability: The compound is generally stable under normal conditions but may be sensitive to air and light.[14] It is incompatible with strong oxidizing agents (perchlorates, nitrates) and strong acids, with which it can react vigorously.[15]

- Reactivity: The secondary amine nitrogen is nucleophilic and can undergo common amine reactions, including alkylation, acylation, and sulfonylation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The synthesis of substituted morpholines often involves reactions of vicinal amino alcohols or the cyclization of aminoalkyne substrates.[16][17]

Spectroscopic Data for Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of 3-ethylmorpholine.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key expected signals include a triplet and quartet for the ethyl group, and complex multiplets for the morpholine ring protons. The integration of these signals should correspond to the number of protons in each environment.[18]
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For 3-ethylmorpholine, characteristic peaks would include C-H stretching vibrations (aliphatic) around 2800-3000 cm⁻¹, C-O-C stretching (ether) around 1100 cm⁻¹, and N-H bending/stretching vibrations, although the N-H stretch for a secondary amine can sometimes be weak or broad.[19][20]
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 115).[21] The fragmentation pattern provides further structural confirmation, with common fragments arising from the loss of the ethyl group or cleavage of the morpholine ring.[22]

Applications in Research and Drug Development

The morpholine moiety is a valuable component in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties and pharmacological profiles.[1]

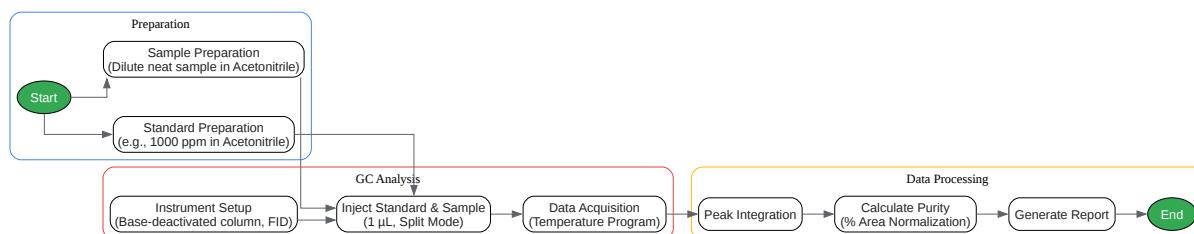
- Scaffold and Building Block: 3-Ethylmorpholine serves as a versatile chiral building block for synthesizing complex molecules. Its stereocenter can be crucial for achieving specific interactions with biological targets.

- Catalyst and Reagent: Its basicity makes it useful as a catalyst in the production of polyurethane foams and as a reagent in organic synthesis.[12]
- Solvent: Due to its polarity and ability to dissolve a range of compounds, it can be used as a reaction solvent.[9]
- Improving Pharmacokinetics: In drug design, the morpholine ring is frequently used to enhance water solubility and metabolic stability, which can lead to improved oral bioavailability and a better safety profile.[2] For instance, it is found in drugs targeting CNS disorders.[1]

Safety and Handling

Proper handling of 3-ethylmorpholine is crucial due to its hazardous properties.

- Hazards: 3-Ethylmorpholine is classified as a corrosive and flammable liquid.[4] It can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[4][13] Inhalation may cause respiratory irritation.[13][15]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13][14]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [15][23] Keep containers tightly closed and protect from air and light.[14][23] It should be stored separately from incompatible materials like strong oxidizing agents and acids.[15][23]
- First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15][24] If inhaled, move to fresh air. [24] If swallowed, rinse mouth but do not induce vomiting, and seek immediate medical attention.[13][24]


Experimental Protocols

The following section provides a detailed, validated protocol for a common analytical task: determining the purity of 3-ethylmorpholine using gas chromatography.

Protocol: Purity Analysis of 3-Ethylmorpholine by Gas Chromatography (GC)

Causality: Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like 3-ethylmorpholine. The choice of a base-deactivated column is critical. Amines are highly active and can adsorb to acidic sites on standard silica columns, leading to poor peak shape (tailing) and inaccurate quantification.^[25] A base-deactivated column minimizes these interactions, ensuring sharp, symmetrical peaks for reliable analysis.^{[25][26]}

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for GC Purity Analysis of 3-Ethylmorpholine.

Methodology:

- Materials & Reagents:
 - 3-Ethylmorpholine sample

- Acetonitrile (or other suitable solvent), HPLC grade[26]
- GC vials and caps
- Instrumentation:
 - Gas Chromatograph equipped with a Flame Ionization Detector (FID).
 - Split/Splitless Inlet.
 - GC Column: A base-deactivated column suitable for amines, such as an Agilent CP-Sil 13 CB or equivalent.[26]
- GC Conditions (Example):
 - Column: Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness)[26]
 - Carrier Gas: Helium at a constant flow rate.[26]
 - Inlet Temperature: 250 °C[27]
 - Injection Volume: 1 µL
 - Split Ratio: 50:1 (adjust as needed to avoid detector saturation)
 - Oven Program:
 - Initial Temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.[26]
 - Hold: 5 minutes at 250 °C.[27]
 - Detector: FID
 - Detector Temperature: 275 °C[26]
- Sample Preparation:

- Accurately prepare a solution of the 3-ethylmorpholine sample at approximately 1000 ppm (0.1% v/v) in acetonitrile.
- Vortex the solution to ensure homogeneity.
- Transfer the solution to a 2 mL GC vial.

- Analysis Procedure:
 - Equilibrate the GC system until a stable baseline is achieved.
 - Inject 1 μ L of the prepared sample solution into the GC.
 - Start the data acquisition using the specified oven program. The total run time will be approximately 26 minutes.
- Data Analysis & Interpretation (Self-Validation):
 - Integrate all peaks in the resulting chromatogram.
 - The primary peak should correspond to 3-ethylmorpholine.
 - Calculate the purity using the area percent method:
 - $\text{Purity} = (\text{Area of 3-ethylmorpholine peak} / \text{Total area of all peaks}) \times 100$
 - Trustworthiness Check: The peak for 3-ethylmorpholine should be sharp and symmetrical. The presence of significant tailing may indicate an issue with column deactivation or system inertness.^[28] The presence of other peaks indicates impurities, which should be identified if possible (e.g., starting materials, by-products). For a high-purity sample, the area percent should be $\geq 97\%$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Ethylmorpholine | CAS#:55265-24-2 | Chemsoc [chemsoc.com]
- 4. 3-Ethylmorpholine | C6H13NO | CID 14267782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hit2Lead | 3-ethylmorpholine | CAS# 55265-24-2 | MFCD09054774 | BB-4021665 [hit2lead.com]
- 6. 74572-05-7((3R)-3-ethylmorpholine) | Kuujia.com [kuujia.com]
- 7. chembk.com [chembk.com]
- 8. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 12. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. uccaribe.edu [uccaribe.edu]
- 15. nj.gov [nj.gov]
- 16. Morpholine synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. N-Ethylmorpholine(100-74-3) 1H NMR spectrum [chemicalbook.com]
- 19. N-Ethylmorpholine [webbook.nist.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. N-Ethylmorpholine [webbook.nist.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. chemstock.ae [chemstock.ae]
- 24. 3-Ethylmorpholine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 25. gcms.labrulez.com [gcms.labrulez.com]

- 26. agilent.com [agilent.com]
- 27. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-ethylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590941#physical-and-chemical-properties-of-3-ethylmorpholine\]](https://www.benchchem.com/product/b1590941#physical-and-chemical-properties-of-3-ethylmorpholine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com